O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride
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Overview
Description
O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride is a chemical compound with the molecular formula C3H6N4O·HCl. It is known for its unique structure, which includes a triazole ring and a hydroxylamine group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride typically involves the reaction of 1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amine derivatives .
Scientific Research Applications
O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
Similar Compounds
O-((1H-1,2,4-Triazol-5-yl)methyl)hydroxylamine: Similar structure but without the hydrochloride group.
1H-1,2,4-Triazole-5-carbaldehyde: A precursor in the synthesis of the compound.
Hydroxylamine hydrochloride: A reagent used in the synthesis
Uniqueness
O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride is unique due to its combination of a triazole ring and a hydroxylamine group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O.ClH/c4-8-1-3-5-2-6-7-3;/h2H,1,4H2,(H,5,6,7);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLUOGMCRWVEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CON.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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